5-ethyl-N-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrazolopyridine derivative. Pyrazolopyridines are a class of compounds containing a pyrazole ring fused to a pyridine ring. These compounds are known for their wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrazole ring fused to a pyridine ring, with various substituents attached. These include an ethyl group, a 4-fluorobenzyl group, and a carboxamide group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrazolopyridines can undergo a variety of chemical reactions. These include substitutions, additions, and ring-opening reactions .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound 5-ethyl-N-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is related to a class of compounds that are synthesized and evaluated for various biological activities. For instance, novel 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety and related compounds exhibit potential for hypertensive activity. The synthesis involves a series of reactions starting from ethyl 2H-pyrano [2,3-b] pyridine-3-carboxylate and leads to derivatives like 1,2,4-oxadiazole derivatives and pyrano [3",2':5,6] pyrido [2,3-c/] pyrimidine-7-carboxamide (Kumar & Mashelker, 2007).
In Vitro Cytotoxic Activity
The compound's structural framework is similar to pyrazolo[1,5-a]pyrimidines, which have been synthesized and tested for cytotoxicity against various human cancer cell lines. In particular, pyrazolo[1,5-a]pyrimidines and related Schiff bases have been investigated for their cytotoxicity against colon, lung, breast, and liver cancer cell lines, indicating the potential medical relevance of these compounds in cancer treatment (Hassan et al., 2015).
Synthesis and Enzymatic Activity
The synthesis and cyclization reactions with Pyrazolopyrimidinyl Keto-esters have shown that these compounds significantly increase the reactivity of cellobiase, an enzyme involved in the breakdown of certain sugars. This suggests potential applications in enzymatic processes or in the development of enzyme-related therapies (Abd & Awas, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-ethyl-N-[(4-fluorophenyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c1-2-26-13-18(21(28)24-12-15-8-10-16(23)11-9-15)20-19(14-26)22(29)27(25-20)17-6-4-3-5-7-17/h3-11,13-14H,2,12H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPJBIZLRMOSCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.